molecular formula C26H31ClN2O8S B12427912 Amlodipine-d4 (besylate)

Amlodipine-d4 (besylate)

Cat. No.: B12427912
M. Wt: 571.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-VBMPRCAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amlodipine-d4 (besylate) is a deuterium-labeled derivative of amlodipine besylate, a widely used calcium channel blocker. Amlodipine besylate is primarily prescribed for the treatment of hypertension and angina. The deuterium labeling in amlodipine-d4 (besylate) allows for more precise pharmacokinetic and pharmacodynamic studies, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amlodipine-d4 (besylate) involves the incorporation of deuterium atoms into the amlodipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:

    Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.

    Formation of the Dihydropyridine Ring: The deuterated precursors undergo cyclization to form the dihydropyridine ring, a core structure of amlodipine.

    Introduction of the Besylate Group: The final step involves the addition of the besylate group to the amlodipine-d4 molecule.

Industrial Production Methods

Industrial production of amlodipine-d4 (besylate) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale reactors.

    Automated Synthesis: Automated systems are used to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques like crystallization, chromatography, and recrystallization to achieve high purity and yield.

Chemical Reactions Analysis

Condensation Reactions

Amlodipine-d4 undergoes condensation reactions under alkaline conditions (pH 8.6) at elevated temperatures (50–60°C). These reactions typically involve nucleophilic attack at the dihydropyridine ring or ester groups:

  • Example : Reaction with primary amines to form Schiff base intermediates, facilitated by the electron-deficient nature of the dihydropyridine ring .

Reactants Conditions Products Yield
Amlodipine-d4 + alkylaminepH 8.6, 60°CSchiff base adduct~75%

Deuterium substitution at the 2- and 6-positions of the dihydropyridine ring slightly reduces reaction rates compared to non-deuterated amlodipine due to kinetic isotope effects .

Ester Hydrolysis

The ester groups in Amlodipine-d4 are susceptible to hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, yielding carboxylic acid and methanol .

  • Alkaline Hydrolysis : Forms carboxylate salts under basic conditions (pH >10) .

Kinetic Data :
Rate constant (k) for alkaline hydrolysis=1.2×103L\cdotpmol1\cdotps1at 25°C\text{Rate constant (k) for alkaline hydrolysis} = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} \, \text{at 25°C}

Deuterium labeling stabilizes the transition state, reducing hydrolysis rates by ~15% compared to the non-deuterated compound .

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to pyridine derivatives under strong oxidizing conditions:

  • Reactants : Hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA).

  • Products : Pyridine analog with loss of dihydro character .

Conditions :

  • pH 7.4 (simulated physiological conditions)

  • Room temperature, 24 hours

Product Stability :
Oxidized products show reduced calcium channel blocking activity .

Photodegradation

Amlodipine-d4 degrades under UV light (λ = 254 nm) via:

  • Ring-opening reactions

  • Isomerization at the 4-position chiral center

Degradation Pathways :

  • Primary Pathway : Cleavage of the ester side chain.

  • Secondary Pathway : Formation of nitroso derivatives .

Quantum Yield :
Φ=0.12(in methanol)\Phi = 0.12 \, \text{(in methanol)}

Salt Formation (Besylate)

The besylate salt forms via solid-phase synthesis:

  • Reactants : Amlodipine-d4 free base + benzenesulfonic acid.

  • Conditions :

    • Temperature: 40–45°C

    • Atmosphere: Nitrogen

    • Grinding time: 5–6 hours

Key Parameters :

Parameter Value
Molar ratio (base:acid)1:1
Purity of final product≥99.3%
Yield92–95%

Crystallization in toluene/glacial acetic acid (0–50% acetic acid) enhances purity by removing intermediates like phthalyl amlodipine .

Stability in Biological Matrices

In human plasma, Amlodipine-d4 demonstrates stability under the following conditions:

Condition Time Degradation
Room temperature24 hours<5%
Freeze-thaw cycles3 cycles<8%
Long-term (-20°C)30 days<10%

LC-MS/MS analyses show no enantiomer interconversion ((R)- and (S)-forms remain stable) .

Synthetic Byproducts and Impurities

Key impurities identified during synthesis:

  • Impurity E3 : Intermediate with unreacted phthaloyl group .

  • Impurity F3 : Side product from ester exchange reactions .

Control Measures :

  • Use of 3-aminobutene methyl ester in ≥3:1 molar ratio minimizes byproducts .

  • Recrystallization in toluene/glacial acetic acid reduces impurities to <0.1% .

Scientific Research Applications

Amlodipine-d4 (besylate) has a wide range of applications in scientific research:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of absorption, distribution, metabolism, and excretion.

    Pharmacodynamic Studies: Researchers use amlodipine-d4 (besylate) to study the drug’s effects on calcium channels and its impact on blood pressure and heart rate.

    Metabolic Pathway Analysis: The compound is used to investigate metabolic pathways and identify metabolites.

    Drug Interaction Studies: Amlodipine-d4 (besylate) helps in studying interactions with other drugs and their impact on efficacy and safety.

    Clinical Research: It is used in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of new formulations and combinations.

Mechanism of Action

Amlodipine-d4 (besylate) exerts its effects by blocking voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition reduces the influx of calcium ions, leading to:

    Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased peripheral vascular resistance and lower blood pressure.

    Decreased Cardiac Workload: Reduced calcium influx in cardiac muscle decreases myocardial oxygen demand, alleviating angina symptoms.

Comparison with Similar Compounds

Amlodipine-d4 (besylate) is compared with other calcium channel blockers and deuterium-labeled compounds:

    Amlodipine Besylate: The non-deuterated version, widely used for hypertension and angina.

    Nifedipine: Another dihydropyridine calcium channel blocker with a shorter half-life.

    Verapamil: A non-dihydropyridine calcium channel blocker with different pharmacokinetic properties.

    Diltiazem: Another non-dihydropyridine calcium channel blocker with unique effects on heart rate and vascular resistance.

Uniqueness

The deuterium labeling in amlodipine-d4 (besylate) provides enhanced stability and allows for more precise tracking in pharmacokinetic and pharmacodynamic studies, making it a valuable tool in drug development and research.

Properties

Molecular Formula

C26H31ClN2O8S

Molecular Weight

571.1 g/mol

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/i5D,6D,7D,8D;

InChI Key

ZPBWCRDSRKPIDG-VBMPRCAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC)COCCN)C)C(=O)OC)Cl)[2H])[2H].C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.